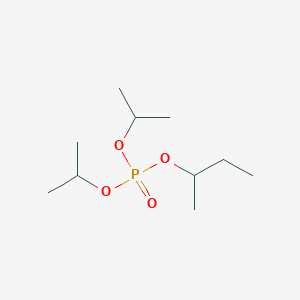![molecular formula C7H12LiNO B15169114 Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide CAS No. 917919-35-8](/img/structure/B15169114.png)
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
The synthesis of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies. In medicine, it has potential applications in drug development due to its ability to interact with biological targets. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, altering their activity and downstream signaling pathways. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Lithium 1-oxo-1lambda~5~-azabicyclo[222]octan-2-ide can be compared with other similar compounds such as 1-azabicyclo[222]octane and 2-oxabicyclo[222]octan-3-one These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties The presence of the lithium and oxo groups in Lithium 1-oxo-1lambda~5~-azabicyclo[22
Properties
CAS No. |
917919-35-8 |
|---|---|
Molecular Formula |
C7H12LiNO |
Molecular Weight |
133.1 g/mol |
InChI |
InChI=1S/C7H12NO.Li/c9-8-4-1-7(2-5-8)3-6-8;/h4,7H,1-3,5-6H2;/q-1;+1 |
InChI Key |
WEKFMXNJKQZSBO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[N+]2(CCC1C[CH-]2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
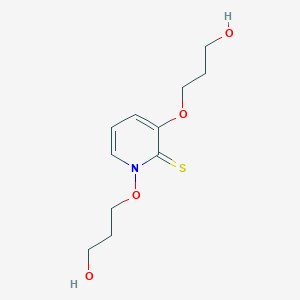
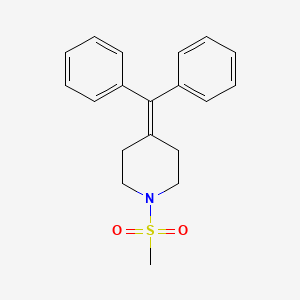
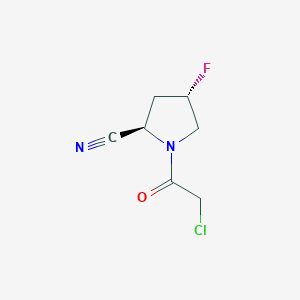
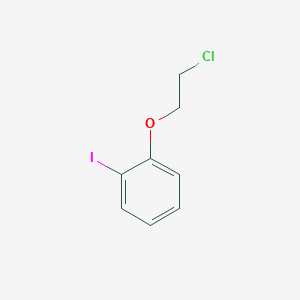
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
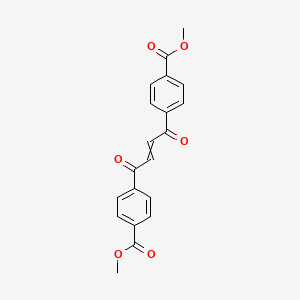
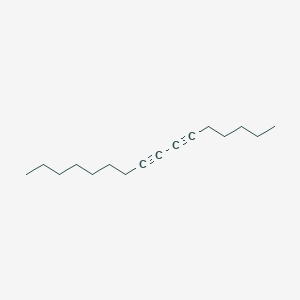
![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)

